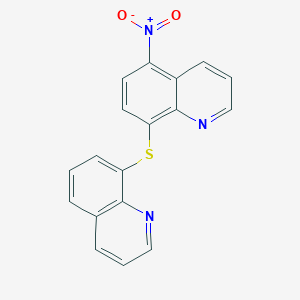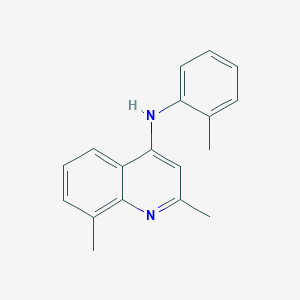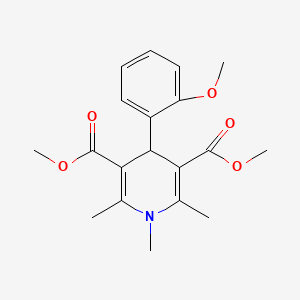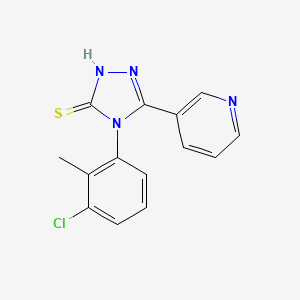
5-nitro-8-(8-quinolinylthio)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoline derivatives are a significant class of compounds in medicinal chemistry and materials science due to their versatile chemical properties and biological activities. Compounds like "5-nitro-8-(8-quinolinylthio)quinoline" could potentially be explored for their unique interactions and properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves nucleophilic substitution reactions, condensation processes, and cyclization steps. A common method for synthesizing quinoline derivatives involves the reaction between nitrobenzene and acrolein followed by cyclization and nitration steps to introduce specific functional groups (Štefane et al., 2012).
Molecular Structure Analysis
Quinoline derivatives can exhibit varied molecular structures depending on the substitution pattern and the nature of the substituents. Crystallography studies provide insights into the molecular geometry, hydrogen bonding interactions, and overall molecular conformation (Gotoh & Ishida, 2009).
Chemical Reactions and Properties
Quinoline derivatives undergo a range of chemical reactions, including nitration, halogenation, and sulfonation. The presence of nitro groups and other substituents significantly influences the chemical reactivity and stability of these compounds (Faldu et al., 2014).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting points, boiling points, and solubility, are influenced by molecular structure and substituents. These properties are critical for determining the compound's applicability in various fields.
Chemical Properties Analysis
Quinoline derivatives exhibit a wide range of chemical properties, including acidic and basic behavior, redox potential, and photophysical properties. The electronic structure and functional groups play a crucial role in defining these properties (Bolligarla et al., 2013).
特性
IUPAC Name |
5-nitro-8-quinolin-8-ylsulfanylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O2S/c22-21(23)14-8-9-16(18-13(14)6-3-11-20-18)24-15-7-1-4-12-5-2-10-19-17(12)15/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXROCCQPMIIQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)SC3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxybenzyl)-N-methyl-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5659347.png)



![N-[(5-cyclohexyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-2-ethoxynicotinamide](/img/structure/B5659380.png)

![[(3aS*,9bS*)-7-methoxy-2-(1,3-thiazol-2-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5659394.png)

![N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5659412.png)


![N-(3-hydroxyphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5659427.png)
![3-[(3R*,4S*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propan-1-ol](/img/structure/B5659456.png)
![(4aR*,8aR*)-2-acetyl-7-[2-(cyclopentyloxy)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5659458.png)